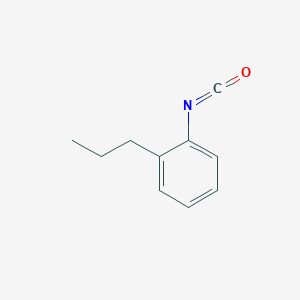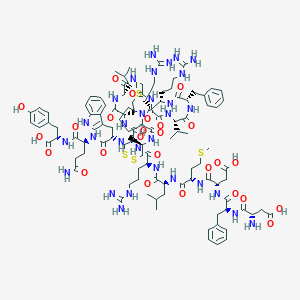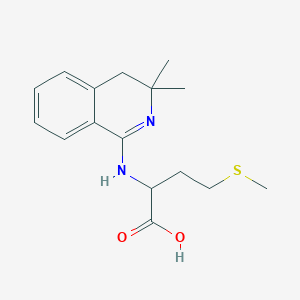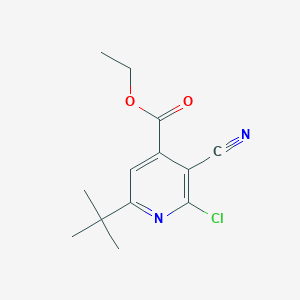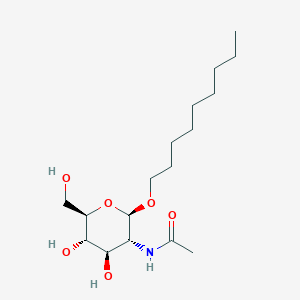![molecular formula C11H8N2O B071778 [2,2'-Bipyridine]-5-carbaldehyde CAS No. 179873-48-4](/img/structure/B71778.png)
[2,2'-Bipyridine]-5-carbaldehyde
Overview
Description
[2,2’-Bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family It is characterized by the presence of two pyridine rings connected at the 2-position, with an aldehyde group attached to the 5-position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5-carbaldehyde typically involves the functionalization of 2,2’-bipyridine. One common method is the Vilsmeier-Haack reaction, where 2,2’-bipyridine is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 5-position. The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5-carbaldehyde may involve large-scale Vilsmeier-Haack reactions or other catalytic processes that ensure efficient and cost-effective synthesis. The choice of method depends on factors such as availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: [2,2’-Bipyridine]-5-carboxylic acid.
Reduction: [2,2’-Bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Scientific Research Applications
[2,2’-Bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5-carbaldehyde largely depends on its role as a ligand in coordination complexes. It binds to metal centers through its nitrogen atoms, forming stable chelate rings. This binding can influence the electronic properties of the metal center, thereby affecting the reactivity and stability of the complex. The molecular targets and pathways involved vary depending on the specific application and the metal center involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
4,4’-Bipyridine: Has the nitrogen atoms in a different position, leading to different coordination properties and reactivity.
1,10-Phenanthroline: A similar bidentate ligand with a different ring structure, offering distinct electronic and steric properties.
Uniqueness
[2,2’-Bipyridine]-5-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and functionalization options. This makes it a versatile building block for the synthesis of more complex molecules and coordination complexes.
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRALBSJJJBAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446376 | |
| Record name | 2,2'-bipyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-48-4 | |
| Record name | [2,2′-Bipyridine]-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-bipyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(pyridin-2-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is [2,2'-Bipyridine]-5-carbaldehyde used in the design of metal-binding ligands?
A1: this compound serves as a key precursor for constructing ditopic ligands, molecules capable of binding two metal centers. For instance, reacting this compound with 5-(4-amino-2-thiabutyl)-5-methyl-3,7-dithianonane-1,9-diamine yields a ligand (L) that can bind one metal ion through the bipyridine moiety and potentially another within the cavity formed by the remaining N3S3 portion [, ]. This strategy allows researchers to explore the properties of bimetallic complexes and their potential applications in various fields.
Q2: What is known about the stability and electrochemical behavior of Iron(II) complexes incorporating this compound derived ligands?
A2: Studies on Iron(II) complexes with ligands derived from this compound reveal interesting properties. For example, the complex [Fe(HL)]3+, where HL is the protonated form of ligand L mentioned above, exhibits reduced stability in basic conditions compared to the standard [Fe(bipy)3]2+ complex [, ]. Electrochemically, [Fe(HL)]3+ displays irreversible oxidation at a potential approximately 60 mV higher than [Fe(bipy)3]2+ in aqueous solutions [, ]. This difference in behavior highlights how modifications to the ligand structure can impact the stability and redox properties of the resulting metal complexes.
Q3: Can NMR spectroscopy be used to study complexes incorporating this compound?
A3: Yes, NMR spectroscopy, particularly 1H NMR, proves to be a valuable tool for characterizing Cobalt(II) complexes containing this compound derived ligands. These paramagnetic complexes exhibit shifted 1H NMR signals, enabling the identification and assignment of different species in solution, even within dynamic libraries of heteroleptic complexes []. This approach provides insights into the solution-phase behavior and ligand exchange processes of these complexes.
Q4: Are there alternative synthetic routes to functionalized bipyridine derivatives?
A4: While this compound is a valuable precursor, alternative synthetic routes exist for functionalizing the bipyridine scaffold. For instance, 5-ethynyl-2,2'-bipyridine can be synthesized from 5-methyl-2,2'-bipyridine, offering a different functional handle for further elaboration []. Exploring various synthetic strategies allows researchers to access a wider range of bipyridine derivatives with tailored properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


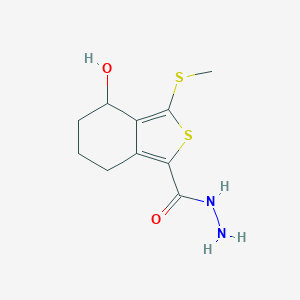
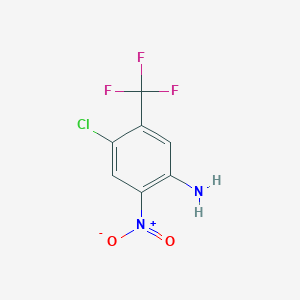
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)

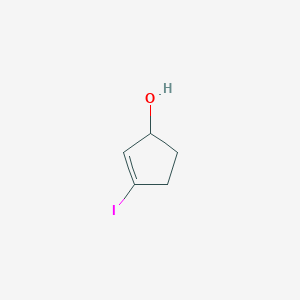
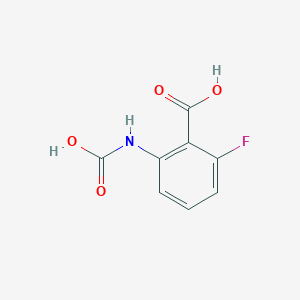
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
